molecular formula C31H30N2 B1369442 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane CAS No. 913814-37-6

2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane

Cat. No.: B1369442
CAS No.: 913814-37-6
M. Wt: 430.6 g/mol
InChI Key: UPVDPYLKLAKPQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibenzhydryl-2,6-diazaspiro[33]heptane is a chemical compound with the molecular formula C31H30N2 It is characterized by its unique spirocyclic structure, which includes two benzhydryl groups and a diazaspiroheptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane typically involves the reaction of benzhydryl chloride with 2,6-diazaspiro[3.3]heptane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is conducted in an aprotic solvent, such as dimethylformamide or tetrahydrofuran, at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzhydryl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction could produce benzhydryl amines.

Scientific Research Applications

2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding affinities.

    Industry: Used in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane involves its interaction with molecular targets through its spirocyclic core and benzhydryl groups. These interactions can affect various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, the compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diazaspiro[3.3]heptane: Lacks the benzhydryl groups, making it less bulky and potentially less interactive with certain molecular targets.

    Benzhydryl derivatives: Compounds with similar benzhydryl groups but different core structures.

Uniqueness

2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane is unique due to its combination of a spirocyclic core and two benzhydryl groups. This structure imparts specific chemical properties, such as increased steric bulk and potential for multiple interactions with molecular targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

2,6-dibenzhydryl-2,6-diazaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N2/c1-5-13-25(14-6-1)29(26-15-7-2-8-16-26)32-21-31(22-32)23-33(24-31)30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVDPYLKLAKPQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1C(C3=CC=CC=C3)C4=CC=CC=C4)CN(C2)C(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30582107
Record name 2,6-Bis(diphenylmethyl)-2,6-diazaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30582107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913814-37-6
Record name 2,6-Bis(diphenylmethyl)-2,6-diazaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30582107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane
Reactant of Route 2
Reactant of Route 2
2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane
Reactant of Route 3
Reactant of Route 3
2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane
Reactant of Route 4
Reactant of Route 4
2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane
Reactant of Route 5
Reactant of Route 5
2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane
Reactant of Route 6
Reactant of Route 6
2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.